Enobosarm (also known as Enobosarm, GTx-024, S-22, or MK-2866) is a non-steroidal, orally active, selective androgen receptor modulator (SARM) [, , , , ]. SARMs are a class of synthetic drugs designed to mimic the anabolic effects of testosterone while demonstrating greater tissue selectivity, potentially leading to a more favorable side effect profile compared to traditional androgens [, , , ].
Enobosarm selectively binds to the androgen receptor (AR) in a tissue-specific manner [, , , ]. It demonstrates a high affinity for the AR, comparable to that of dihydrotestosterone (DHT), the most potent natural androgen [, ]. This binding leads to the activation of AR signaling pathways, which in turn regulate the expression of genes involved in various physiological processes, including muscle growth, bone formation, and metabolism [, , , , , ].
Enobosarm exerts its effects by binding to the androgen receptor (AR) [, , , ]. Upon binding, it acts as an AR agonist, promoting the translocation of the AR complex to the nucleus and facilitating its interaction with specific DNA sequences known as androgen response elements (AREs) [, , , , , , , ]. This interaction modulates the transcription of target genes involved in muscle protein synthesis, bone formation, and other anabolic processes [, , , , , , ].
The tissue selectivity of Enobosarm stems from its differential binding affinity and activation of AR in various tissues [, ]. This selective modulation of AR signaling contributes to its therapeutic potential in specific conditions while minimizing off-target effects [, ].
Cancer Cachexia: Enobosarm has been explored as a potential treatment for cancer cachexia, a debilitating syndrome characterized by muscle wasting, weight loss, and impaired quality of life [, , , , , , , ]. Clinical trials have shown promising results in improving lean body mass and physical function in cancer patients [, , , , , , , ].
Sarcopenia: Enobosarm's muscle-building properties have made it a subject of interest in the treatment of sarcopenia, an age-related decline in muscle mass and function [, , , , ]. Studies have demonstrated its potential to increase muscle mass and strength in preclinical models and older adults [, , , , ].
Osteoporosis: Research suggests that Enobosarm may have beneficial effects on bone health, making it a potential candidate for osteoporosis treatment [, , ]. Preclinical studies have shown promising results in increasing bone mineral density and strength [, , ].
Other Muscle Wasting Diseases: Enobosarm has been investigated as a potential therapeutic agent for other conditions associated with muscle wasting, such as chronic obstructive pulmonary disease (COPD), end-stage liver disease, end-stage renal disease, and HIV [].
Breast Cancer Research: Enobosarm has shown potential in preclinical studies as a treatment for AR-positive breast cancer, particularly in those resistant to endocrine therapy [, , , , , , , ]. It appears to exert anti-tumor effects by suppressing estrogen receptor signaling and promoting AR activity in breast cancer cells [, , , , , , , ].
CAS No.: 3025-88-5
CAS No.: 1228259-70-8
CAS No.: 37880-96-9
CAS No.: 169327-82-6
CAS No.: 2361566-66-5